3-(2-bromophenoxy)-8-[(diethylamino)methyl]-7-hydroxy-2-methyl-4H-chromen-4-one
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Overview
Description
3-(2-bromophenoxy)-8-[(diethylamino)methyl]-7-hydroxy-2-methyl-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by its complex structure, which includes a bromophenoxy group, a diethylamino methyl group, and a hydroxy group attached to a chromen-4-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromophenoxy)-8-[(diethylamino)methyl]-7-hydroxy-2-methyl-4H-chromen-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Bromophenoxy Intermediate: The initial step involves the bromination of phenol to form 2-bromophenol, which is then reacted with an appropriate alkylating agent to introduce the bromophenoxy group.
Construction of the Chromen-4-one Core: The bromophenoxy intermediate is then subjected to a series of reactions to construct the chromen-4-one core. This typically involves cyclization reactions under acidic or basic conditions.
Introduction of the Diethylamino Methyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-bromophenoxy)-8-[(diethylamino)methyl]-7-hydroxy-2-methyl-4H-chromen-4-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The bromophenoxy group can be reduced to form a phenoxy group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of phenoxy derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-bromophenoxy)-8-[(diethylamino)methyl]-7-hydroxy-2-methyl-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-bromophenoxy)-8-[(diethylamino)methyl]-7-hydroxy-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 3-{[(benzyloxy)carbonyl]amino}propanoate
- 3-[4-(bromomethyl)phenyl]-7-(diethylamino)-2H-1-benzopyran-2-one
Uniqueness
3-(2-bromophenoxy)-8-[(diethylamino)methyl]-7-hydroxy-2-methyl-4H-chromen-4-one is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
3-(2-bromophenoxy)-8-(diethylaminomethyl)-7-hydroxy-2-methylchromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrNO4/c1-4-23(5-2)12-15-17(24)11-10-14-19(25)20(13(3)26-21(14)15)27-18-9-7-6-8-16(18)22/h6-11,24H,4-5,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIPNCCIRSCZKNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC2=C1OC(=C(C2=O)OC3=CC=CC=C3Br)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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